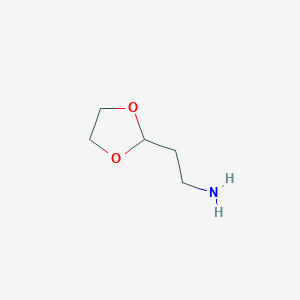

2-(2-アミノエチル)-1,3-ジオキソラン

概要

説明

“2-(2-Aminoethyl)-1,3-dioxolane” is a chemical compound that is also known as “2-(2-Aminoethoxy)ethanol”. It is used in the synthesis of various organic compounds . It has a chemical formula of NH₂CH₂CH₂OCH₂CH₂OH and a molar mass of 105.14 g/mol .

Physical And Chemical Properties Analysis

“2-(2-Aminoethyl)-1,3-dioxolane” has a boiling point of 218 - 224 °C (1013 mbar), a density of 1.06 g/cm3 (20 °C), and a melting point of -11 °C . It also has an explosion limit of 2.0 - 15.5 % (V), a flash point of 127 °C, and an ignition temperature of 370 °C .

科学的研究の応用

フラボノイドの濃度測定

2-(2-アミノエチル)-1,3-ジオキソランは、フラボノイドの濃度測定に使用されます . このアプリケーションは、フラボノイドの正確で精密な測定が必要とされる分析化学の分野で特に役立ちます。

TRP活性化剤

また、TRP(Transient Receptor Potential)活性化剤としても役立ちます . TRPチャネルは、主に多くの動物細胞の細胞膜に位置するイオンチャネルのグループであり、その活性化はさまざまな生理学的反応につながる可能性があります。

細胞内カルシウムイオンの操作

この化合物は、細胞内カルシウムイオンの放出を操作するために使用されます . これは、カルシウムイオンが生物の生理学的および生化学的プロセスにおいて重要な役割を果たすため、細胞シグナル伝達において重要です。

アポトーシス誘導剤の調製

2-(2-アミノエチル)-1,3-ジオキソランは、アポトーシス誘導剤の調製に使用されます . アポトーシスは、多細胞生物で起こるプログラムされた細胞死の一形態であり、アポトーシスの誘導は、がん治療における一般的な戦略です。

ストア作動性カルシウム流入(SOCE)の阻害

それは、MDA-MB-231乳がん細胞におけるストア作動性カルシウム流入(SOCE)を阻害する可能性について研究されています . SOCEは、事実上すべての哺乳動物細胞タイプにおけるカルシウムシグナル伝達の主要な経路であり、その調節不全は、がんを含むさまざまな疾患に関連付けられています。

誘導体の合成

2-(2-アミノエチル)-1,3-ジオキソランは、さまざまな誘導体の合成の出発物質として使用できます . これらの誘導体は、さまざまな特性と潜在的な用途を持つことができ、元の化合物の用途を拡大します。

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(2-Aminoethyl)-1,3-dioxolane is the dopamine system . Dopamine is a catecholaminergic monoamine neurotransmitter that plays a crucial role in various functions such as motor control, motivation, reinforcement, reward, and hormonal regulation .

Mode of Action

It is known that amines, such as 2-(2-aminoethyl)-1,3-dioxolane, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This suggests that 2-(2-Aminoethyl)-1,3-dioxolane may interact with its targets through its amine group.

Biochemical Pathways

2-(2-Aminoethyl)-1,3-dioxolane may affect the biosynthesis of dopamine. Dopamine is a derivative of the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA, a precursor to dopamine . Once formed, dopamine serves as a precursor to other catecholamines like norepinephrine and epinephrine .

Pharmacokinetics

It is known that amines can be extensively metabolized in the body .

Result of Action

Given its potential interaction with the dopamine system, it may influence various dopamine-mediated processes in the body .

Action Environment

The action, efficacy, and stability of 2-(2-Aminoethyl)-1,3-dioxolane may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the amine group, potentially influencing its interaction with targets .

特性

IUPAC Name |

2-(1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQYWWCTUEVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206158 | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5754-35-8 | |

| Record name | 1,3-Dioxolane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

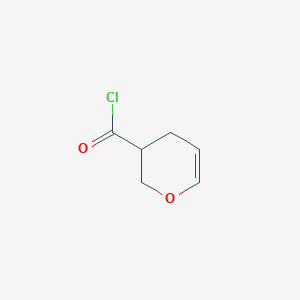

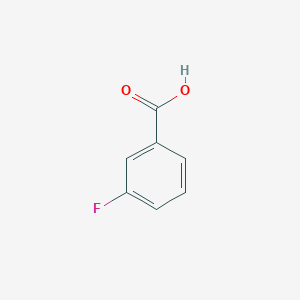

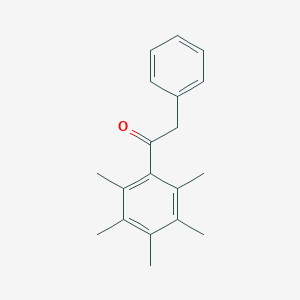

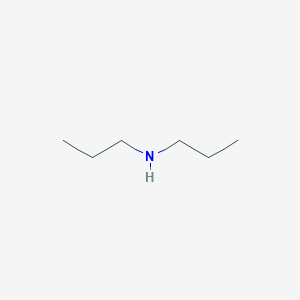

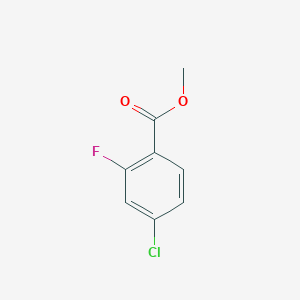

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research describes an improved method for synthesizing 2-(2-Aminoethyl)-1,3-dioxolane. [] The key improvement is the use of a Gabriel reaction with potassium phthalimide followed by hydrazinolysis. This approach results in a higher overall yield (78.3%) compared to previous methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)